[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is a chemical compound that belongs to the class of substituted pyridines. It features a pyridine ring substituted with a methanamine group and a trifluoropropoxy group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
This compound can be synthesized through various organic chemistry methods, often involving the modification of existing pyridine derivatives. The trifluoropropoxy group is particularly noteworthy due to its influence on the compound's solubility and reactivity.
The synthesis of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine can be described as follows:
[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine can participate in various chemical reactions:
Reactions involving this compound may require specific catalysts or conditions (e.g., temperature and pressure) to optimize yields and selectivity.
The mechanism of action for [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine largely depends on its application context:
Quantitative data regarding binding affinities or reaction rates are not widely available but would be crucial for understanding its full potential in specific applications.
Relevant analyses such as NMR spectroscopy or mass spectrometry would provide additional insights into its structural integrity and purity.
[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine has potential applications in:
The strategic incorporation of trifluorinated groups (–CF₃, –OCF₃, –CH₂CF₃) into pharmacophores has revolutionized modern drug discovery. These moieties impart exceptional metabolic stability by resisting oxidative degradation, as the carbon-fluorine bond is among the strongest in organic chemistry. Additionally, their high lipophilicity (π-system) enhances membrane permeability, while the strong electron-withdrawing effect modulates pKa of adjacent functional groups, optimizing target binding. The trifluoropropoxy group (–OCH₂CF₃) in particular balances hydrophobicity and steric bulk, making it a superior alternative to alkyl or alkoxy chains in kinase inhibitors and CNS-targeting agents. This is evidenced by the rise of FDA-approved drugs containing trifluoromethylpyridines, which exploit fluorine’s unique physicochemical properties for improved pharmacokinetic profiles [4] [6].
Pyridine derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capability, aromatic stacking potential, and bioavailability. The nitrogen heteroatom enables critical interactions with biological targets through Lewis base coordination, while the aromatic system supports planar conjugation with pendant pharmacophores. Pyridine-containing compounds exhibit diverse bioactivities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects, often mediated through kinase inhibition or receptor modulation [2] [4] [9]. The scaffold’s metabolic resilience compared to benzene—attributed to reduced cytochrome P450 oxidation—further enhances its druglikeness. Positional isomerism (2-, 3-, or 4-substituted) fine-tunes electronic properties; 4-aminomethyl substitutions (as in our target compound) frequently serve as vector handles for attaching secondary pharmacophores [4] [6].
Table 1: Key Trifluorinated Pyridine Building Blocks in Drug Discovery
Compound Name | Molecular Formula | Substitution Pattern | Key Applications |
---|---|---|---|
[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine | C₉H₁₁F₃N₂O | 4-Aminomethyl, 3-trifluoropropoxy | Lead optimization scaffold |
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride | C₇H₈ClF₃N₂ | 4-Aminomethyl, 3-trifluoromethyl | Bioisostere for aniline derivatives |
(5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | C₇H₈ClF₃N₂ | 2-Aminomethyl, 5-trifluoromethyl | Kinase inhibitor intermediates |
[4-(Trifluoromethyl)pyridin-3-yl]methanamine | C₇H₇F₃N₂ | 3-Aminomethyl, 4-trifluoromethyl | Chelating agents in metal-based therapeutics |
[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine (IUPAC: (3-(3,3,3-trifluoropropoxy)pyridin-4-yl)methanamine; InChI: 1S/C9H11F3N2O/c10-9(11,12)2-4-15-8-6-14-3-1-7(8)5-13/h1,3,6H,2,4-5,13H2) represents a structurally distinct trifluorinated pyridine derivative. The molecule combines two critical pharmacophoric elements: a 4-pyridylmethylamine moiety and a 3-trifluoropropoxy chain. The primary amine (–CH₂NH₂) at the 4-position serves as a versatile synthetic handle for amide bond formation or Schiff base chemistry, enabling conjugation to secondary fragments. Simultaneously, the 3-trifluoropropoxy group at the 3-position provides electron-withdrawing character and enhanced lipophilicity (clogP ≈ 1.98) compared to non-fluorinated analogs. This substitution pattern avoids steric crowding, preserving the pyridine nitrogen’s hydrogen-bond accepting capacity. Available as a liquid (purity ≥95%) requiring storage at 4°C [1], its physicochemical profile (MW 220.19 g/mol, TPSA 38.91 Ų) aligns with Lipinski’s rules for druglikeness. Recent studies highlight its utility as a precursor for anticancer and CNS agents, where the flexible trifluoropropoxy chain improves blood-brain barrier penetration relative to rigid trifluoromethyl analogs [1] [7].
Table 2: Synthetic Routes to [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine
Route | Starting Material | Key Steps | Yield | Purity | Advantages |
---|---|---|---|---|---|
1 | 4-Chloro-3-hydroxypyridine | 1) O-Alkylation with 3-bromo-1,1,1-trifluoropropane 2) Cyanide displacement 3) Reduction of nitrile | 45-50% | ≥95% | Scalable, avoids protecting groups |
2 | 3-Hydroxypyridine-4-carbaldehyde | 1) O-Alkylation 2) Oxime formation 3) Reduction | 55-60% | ≥97% | High-purity intermediate |
3 | 4-Cyanopyridin-3-ol | 1) Mitsunobu reaction with 3,3,3-trifluoropropanol 2) Catalytic hydrogenation | 60-65% | ≥98% | Regioselective, no positional isomers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: